molecular formula C11H7ClF2N2O B1475329 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one CAS No. 1773950-15-4

3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one

Cat. No.: B1475329
CAS No.: 1773950-15-4
M. Wt: 256.63 g/mol
InChI Key: MFDUFZLCHHGODN-UHFFFAOYSA-N
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Description

3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one is a synthetically versatile pyrazinone derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to a class of heterocyclic structures recognized for their utility as key intermediates and scaffolds in the development of novel bioactive molecules . The presence of both chlorine and fluorine atoms in its structure is strategically important; chlorine is a common feature in modern drug design, found in over 250 FDA-approved pharmaceuticals, where it often enhances metabolic stability and influences lipophilicity and receptor binding . The 2,4-difluorobenzyl group at the N1 position is a privileged scaffold that can improve a compound's pharmacokinetic properties and membrane permeability. Pyrazinone and related diazine cores are extensively investigated for their diverse biological activities. Research into structurally analogous compounds, particularly in the context of antiviral drug discovery, has shown that this chemotype can function as Capsid Assembly Modulators (CpAMs) for the Hepatitis B Virus (HBV) . These small molecules misdirect the assembly of viral core protein dimers, preventing the formation of functional nucleocapsids and thereby suppressing viral replication . As a building block, this compound offers multiple sites for synthetic elaboration, including the reactive chlorine atom at the 3-position, which is amenable to nucleophilic aromatic substitution, and the carbonyl group of the pyrazinone ring. Its primary research value lies in its application as a sophisticated intermediate for constructing more complex molecular entities for high-throughput screening, structure-activity relationship (SAR) studies, and the discovery of new inhibitors and modulators for various disease targets. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic procedures, nor for human or animal use.

Properties

IUPAC Name

3-chloro-1-[(2,4-difluorophenyl)methyl]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O/c12-10-11(17)16(4-3-15-10)6-7-1-2-8(13)5-9(7)14/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDUFZLCHHGODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=CN=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with pyrazin-2(1H)-one or its derivatives, such as 3,5-dichloropyrazin-2(1H)-one, which serve as versatile scaffolds for further functionalization. The 2,4-difluorobenzyl moiety is introduced via nucleophilic substitution or coupling reactions with appropriately substituted benzyl halides or benzyl derivatives.

General Synthetic Route Overview

The preparation of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one can be summarized in the following key steps:

  • Halogenation of Pyrazin-2(1H)-one : Introduction of chlorine atoms at the 3-position to form 3-chloropyrazin-2(1H)-one derivatives. This can be achieved via chlorination reactions using reagents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions.

  • Nucleophilic Substitution at the N-1 Position : The 2,4-difluorobenzyl group is introduced by reacting the 3-chloropyrazin-2(1H)-one with 2,4-difluorobenzyl halides (e.g., bromide or chloride) under basic conditions or using coupling catalysts.

  • Purification and Crystallization : The crude product is purified by recrystallization or chromatographic techniques to obtain the target compound with high purity.

Detailed Preparation Procedure from Patent Literature

A notable preparation method is described in a patent related to the synthesis of voriconazole intermediates, where this compound is obtained as a key intermediate:

  • Step 1 : React 3,5-dibromo-1H-1,2,4-triazole with 2-chloro-2,4-difluoroacetophenone in tetrahydrofuran (THF) in the presence of potassium carbonate at room temperature for 7 hours.

  • Step 2 : Filter and wash the reaction mixture, concentrate, and slurry the residue in purified water to induce crystallization.

  • Step 3 : Reslurry the crystals in isopropanol, filter, wash, and dry at 50°C to yield the title compound as a white solid with a yield of approximately 87% and purity of 99.2% (HPLC analysis).

  • Reaction Conditions Table :

Step Reagents/Conditions Temperature Time Yield (%) Purity (%) Notes
1 3,5-dibromo-1H-1,2,4-triazole, 2-chloro-2,4-difluoroacetophenone, K2CO3, THF Room Temp 7 hours - - Stirring under ambient atmosphere
2 Filtration, washing with THF Room Temp - - - Concentration and slurry in water
3 Isopropanol slurry, filtration, drying 50°C - 87 99.2 White solid obtained
  • Analytical Data : HPLC detection at 256 nm, column 18C 4.6×250 mm, mobile phase 60% acetonitrile, flow rate 1 mL/min.

This procedure highlights the importance of controlled reaction conditions and purification steps to achieve high yield and purity of the title compound.

Alternative Synthetic Approaches

Research articles have reported methodologies starting from pyrazin-2(1H)-ones involving:

  • Alkoxylation at the 3-position : Conversion of pyrazin-2(1H)-ones to alkoxy derivatives, which can be further transformed to thioamides using Lawesson’s reagent.

  • Thioamide Methylation and Substitution : Treatment of thioamides with methyl iodide and iodine under reflux or microwave irradiation to yield methyl thioethers, which can be further manipulated to introduce benzyl groups.

  • Palladium-Catalyzed Coupling Reactions : Use of palladium and copper catalysis in Stille or Liebeskind–Srogl coupling to install benzyl or other substituents at the pyrazine ring.

  • Microwave-Assisted Synthesis : Microwave irradiation has been employed to enhance reaction rates and selectivity in the formation of substituted pyrazines from pyrazin-2(1H)-ones, improving yields and reducing reaction times.

Research Findings and Optimization

  • Microwave Irradiation : Significantly reduces reaction times from hours to minutes and can improve selectivity in substitution reactions on pyrazin-2(1H)-ones.

  • Solvent Effects : Dichloromethane and toluene are commonly used solvents; choice affects yield and byproduct formation during methylation and substitution steps.

  • Catalyst and Reagent Loadings : Optimization of iodine concentration and catalyst amounts is crucial for maximizing yield and minimizing side products.

  • Purification : Crystallization from mixed solvents (e.g., ethyl acetate and n-hexane) combined with seeding techniques enhances product purity and crystallinity.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Purity (%) Advantages Limitations
Nucleophilic substitution (Patent method) 3,5-dibromo-1H-1,2,4-triazole, 2-chloro-2,4-difluoroacetophenone, K2CO3, THF, isopropanol crystallization 87 99.2 High yield and purity, scalable Requires careful temperature control
Alkoxylation + Lawesson’s reagent + methylation (Research method) Pyrazin-2(1H)-ones, Lawesson’s reagent, methyl iodide, iodine, toluene/DCM, microwave 65-83 High Microwave-assisted, faster Side product formation possible
Palladium-catalyzed coupling Pd(PPh3)2Cl2, CuI, TBAI, DMF-Et3N, microwave Variable High Versatile functionalization Requires expensive catalysts

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazinones with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazinone Core

a) 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one (CAS: 1707594-25-9)
  • Key Difference : The 2-methoxyphenyl group replaces the 2,4-difluorobenzyl moiety.
  • Impact: Electron Effects: Methoxy (electron-donating) vs. Lipophilicity: Calculated logP for the methoxy derivative is lower (less lipophilic) compared to the difluorobenzyl analogue, influencing membrane permeability .
  • Synthesis : Both compounds likely use similar benzylation strategies, but the methoxy derivative requires milder conditions due to less steric hindrance .
b) 5-(3-Chlorophenyl)pyrazin-2(1H)-one (Entry 10, )
  • Key Difference: Chlorine is on the phenyl ring attached to position 5 of the pyrazinone, rather than position 3 of the core.
  • Impact :
    • Spatial Orientation : The chlorine’s position affects molecular planarity and interactions with hydrophobic pockets in enzymes .
    • Activity : Position 3 substitution (as in the target compound) may optimize steric compatibility with PDGFRβ’s active site, as seen in related trimethoxyphenyl derivatives .

Benzyl Group Modifications

a) 3-(2,4-Difluorobenzyl)-N-(3-chlorophenyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (Compound 35, )
  • Key Difference: Replaces the pyrazinone core with a tetrahydropyrimidine ring.
  • Biological Relevance: Such derivatives are often explored for CNS targets due to improved blood-brain barrier penetration .
b) 6-(2-Chlorophenyl)-pyrazin-2(1H)-one (Entry 21, )
  • Key Difference: A 2-chlorophenyl group is directly attached to the pyrazinone ring.
  • Impact: Electronic vs. Steric Effects: Direct attachment of chlorophenyl (vs.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituents
Target Compound ~280.7* ~2.8 3-Cl, 2,4-F₂-benzyl
3-Chloro-1-(2-methoxyphenyl) 236.65 1.9 3-Cl, 2-OCH₃-phenyl
5-(3-Chlorophenyl)pyrazin-2(1H)-one 210.6 2.5 5-(3-Cl-phenyl)
Compound 35 (tetrahydropyrimidine) 379.1 3.1 3-(2,4-F₂-benzyl), N-(3-Cl-phenyl)

*Estimated based on analogues.

  • Lipophilicity : The target compound’s difluorobenzyl group increases logP compared to methoxy analogues, favoring membrane permeability but risking solubility issues .

Biological Activity

3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one is a synthetic compound belonging to the pyrazinone family. Its structure incorporates a pyrazine ring fused with a carbonyl group and features chlorine and fluorine substituents, which enhance its chemical properties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure

The molecular formula for this compound is C11H7ClF2N2OC_{11}H_{7}ClF_{2}N_{2}O, with a molecular weight of 256.63 g/mol. The presence of two fluorine atoms on the benzyl group significantly influences its reactivity and biological activity.

Property Value
Molecular FormulaC₁₁H₇ClF₂N₂O
Molecular Weight256.63 g/mol
CAS Number1712555-89-9

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, with mechanisms of action typically involving the inhibition of specific enzymes or disruption of cellular processes.

  • Case Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL. The compound's dual fluorine substitution appears to enhance its lipophilicity, facilitating better membrane penetration and increased efficacy against these pathogens .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer studies. Its mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

  • Case Study : In vitro assays revealed that this compound induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The IC50 values were found to be around 25 µM, indicating a potent anticancer effect .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.
  • Receptor Interaction : It may also modulate receptor activity linked to cell signaling pathways, contributing to its anticancer properties.

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Variants of this compound, such as those with different substituents on the benzyl group (e.g., 3-chloro-1-benzylpyrazin-2(1H)-one), have been studied to compare their biological activities.

Compound Name Unique Features
3-chloro-1-benzylpyrazin-2(1H)-oneLacks fluorine substituents
3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-oneContains one fluorine atom
3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-oneFluorine positioned differently

The dual fluorine substitution in this compound is believed to enhance its interactions with biological targets compared to these other variants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one
Reactant of Route 2
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3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one

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